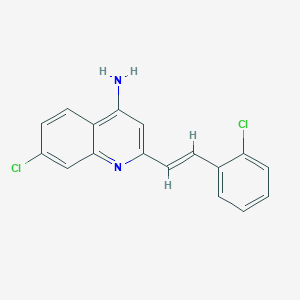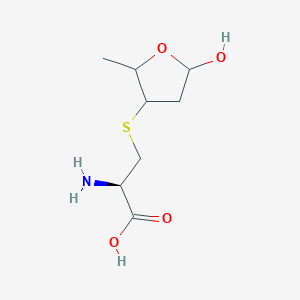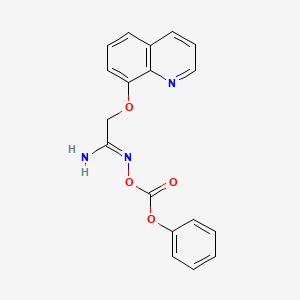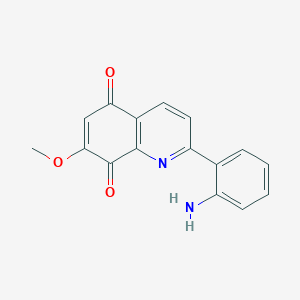![molecular formula C9H14O2 B12899337 Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
Cis-octahydro-2H-cyclohepta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-octahydro-2H-cyclohepta[b]furan-2-one (CHF) belongs to the class of heteroazulenes. Its functionalized derivatives exhibit interesting inotropic character . Researchers have utilized CHFs as starting materials for the total synthesis of natural products. Additionally, stable methylium and tropylium ions connected with CHF have been studied for their UV-visible absorption properties .
Métodos De Preparación
Synthetic Routes:: The synthesis of CHF involves sequential iodation and Suzuki–Miyaura coupling reactions. These one-pot procedures lead to the formation of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones .
Reaction Conditions::- Iodation: The introduction of aryl groups at both the 3- and 8-positions significantly influences the electronic properties of CHFs.
- Suzuki–Miyaura Coupling: This cross-coupling reaction connects arylboronic acids with aryl halides, resulting in the desired compound.
Industrial Production:: While CHF is primarily synthesized in research laboratories, its industrial-scale production methods are not widely reported.
Análisis De Reacciones Químicas
CHF undergoes various reactions:
Oxidation: CHF can be converted to azulene derivatives through reactions with olefins and reactive intermediates.
Substitution: Reactions with enamines, silyl enol ether, and active methylene compounds lead to diverse products.
Common reagents include arylboronic acids, iodine, and palladium catalysts. The major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
CHF finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In studies related to its inotropic properties.
Medicine: Although not directly used as a drug, its derivatives may inspire drug design.
Industry: Its unique structure may have applications in materials science.
Mecanismo De Acción
The exact mechanism by which CHF exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparación Con Compuestos Similares
CHF’s uniqueness lies in its heteroazulene structure. Similar compounds include other heteroazulenes and related derivatives.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
BLYGHAHUKQLNAC-HTQZYQBOSA-N |
SMILES isomérico |
C1CC[C@@H]2CC(=O)O[C@@H]2CC1 |
SMILES canónico |
C1CCC2CC(=O)OC2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)



![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)

![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
